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Compound of Interest

Compound Name:
2-(5-Methyl-2-phenyl-1,3-oxazol-4-

yl)ethan-1-ol

Cat. No.: B134810 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The 2-phenyloxazole scaffold is a privileged heterocyclic motif that has garnered significant

attention in medicinal chemistry due to its presence in a wide array of biologically active

compounds. Derivatives of 2-phenyloxazole have demonstrated a broad spectrum of

pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and insulin-

sensitizing properties. This technical guide provides an in-depth overview of the research

applications of these versatile compounds, with a focus on their synthesis, biological

evaluation, and mechanisms of action.

Biological Activities and Quantitative Data
The diverse biological activities of 2-phenyloxazole derivatives have been extensively

documented. The following tables summarize key quantitative data from various studies,

highlighting the structure-activity relationships (SAR) and potency of these compounds across

different therapeutic areas.

Anticancer Activity
2-Phenyloxazole derivatives have emerged as a promising class of anticancer agents,

exhibiting cytotoxicity against a range of human cancer cell lines. Their mechanisms of action

often involve the inhibition of critical signaling pathways and cellular processes, such as

receptor tyrosine kinases and tubulin polymerization.[1][2]
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Table 1: Anticancer Activity of 2-Phenyloxazole Derivatives
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Compound ID
Derivative
Class

Cancer Cell
Line

IC50 (µM) Reference

1a

4-Benzylidene-2-

phenyloxazol-

5(4H)-one

A549 (Lung

Carcinoma)
5.988 ± 0.12 [3]

1b

2-Phenyl-5,6,7,8-

tetrahydroimidaz

o[1,2-

b]pyridazine

sulfonamide

MCF-7 (Breast

Cancer)
1-10 [4]

1c

2-Phenyl-5,6,7,8-

tetrahydroimidaz

o[1,2-

b]pyridazine

sulfonamide

SK-MEL-28

(Melanoma)
1-10 [4]

1d

Imidazo[1,2-

c]pyrimidine-

1,2,4-oxadiazole

linked isoxazole

A549 (Lung

Carcinoma)
- [3]

1e

5-(4-

fluorophenyl)-N-

phenyloxazol-2-

amine

Molm-13 (AML) - [2][5]

1f

5-(4-

fluorophenyl)-N-

phenyloxazol-2-

amine

MV4-11 (AML) - [2][5]

1g
Indole based

chalcone hybrid

A549 (Lung

Carcinoma)
2.4 [6]

1h
Indole based

chalcone hybrid

PC3 (Prostate

Cancer)
0.8 [6]
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1i
Pyrazole

derivative

MDA-MB-231

(Breast Cancer)
8.57 [7]

1j
Pyrazole

derivative

A2780 (Ovarian

Cancer)
8.14 - 8.63 [7]

1k

Quinazoline

based imidazole

hybrid

HT-29 (Colon

Cancer)
1.61 [6]

1l

Amino

quinazoline

based hybrid

HCT-116 (Colon

Cancer)
0.16 [6]

Note: A dash (-) indicates that the specific IC50 value was not provided in the abstract, but the

compound was reported to be active.

Antimicrobial Activity
Certain 2-phenyloxazole derivatives have demonstrated significant activity against a variety of

bacterial and fungal pathogens. Their efficacy is typically quantified by the Minimum Inhibitory

Concentration (MIC), which represents the lowest concentration of the compound that inhibits

the visible growth of a microorganism.

Table 2: Antimicrobial Activity of 2-Phenyloxazole Derivatives
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Compound ID
Derivative
Class

Microorganism MIC (µg/mL) Reference

2a

5- or 6-methyl-2-

(2,4-disubstituted

phenyl)

benzoxazole

Staphylococcus

aureus
12.5 [8]

2b

5- or 6-methyl-2-

(2,4-disubstituted

phenyl)

benzoxazole

Pseudomonas

aeruginosa
25 [8]

2c

5- or 6-methyl-2-

(2,4-disubstituted

phenyl)

benzoxazole

Candida albicans 12.5 [8]

2d

2-phenylamino-

thiazole

derivative

Gram-positive

bacteria
31.25 [9]

2e

2-phenylamino-

thiazole

derivative

Candida strains 7.81 [9]

2f

2-[(2-nitro-1-

phenylalkyl)thiom

ethyl]benzimidaz

ole

Staphylococcus

aureus
4.80x10⁻³ (µM) [10]

2g

2-[(2-nitro-1-

phenylalkyl)thiom

ethyl]benzimidaz

ole

Streptococcus

faecalis
4.80x10⁻³ (µM) [10]

2h

Schiff's bases of

(4-Benzoxazol-2-

yl-phenyl)-

isopropylidine-

amine

Various bacteria

and fungi
- [11]
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Note: A dash (-) indicates that specific MIC values for a range of derivatives were reported,

showing good activity.

Experimental Protocols
This section provides detailed methodologies for the synthesis of key 2-phenyloxazole

derivatives and the execution of critical biological assays cited in this guide.

Synthesis Protocols
2.1.1. General Procedure for the Synthesis of 4-Benzylidene-2-phenyloxazol-5(4H)-one

Derivatives

This protocol is adapted from the Erlenmeyer-Plöchl azlactone synthesis.

Materials: Hippuric acid, aromatic aldehyde, acetic anhydride, sodium acetate, ethanol.

Procedure:

A mixture of hippuric acid (10 mmol), the appropriate aromatic aldehyde (10 mmol), acetic

anhydride (30 mmol), and anhydrous sodium acetate (10 mmol) is prepared in a round-

bottom flask.

The mixture is heated at 100°C for 2 hours with constant stirring.

After cooling, the reaction mixture is poured into cold ethanol (50 mL) with vigorous

stirring.

The resulting crystalline product is filtered, washed with cold ethanol, and then with boiling

water.

The crude product is recrystallized from an appropriate solvent (e.g., ethanol or benzene)

to yield the pure 4-benzylidene-2-phenyloxazol-5(4H)-one derivative.[12][13]

2.1.2. Robinson-Gabriel Synthesis of 2,5-Disubstituted Oxazoles

This method involves the cyclization and dehydration of α-acylamino ketones.[14][15]
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Materials: 2-Acylamino-ketone, cyclodehydrating agent (e.g., concentrated sulfuric acid,

phosphorus oxychloride).

Procedure:

The 2-acylamino-ketone (1 mmol) is dissolved in a suitable solvent (e.g., glacial acetic

acid or an inert solvent).

The cyclodehydrating agent (e.g., 2-3 equivalents of POCl₃ or a catalytic amount of

H₂SO₄) is added cautiously to the solution.

The reaction mixture is heated under reflux for a specified time (typically 1-4 hours), with

reaction progress monitored by thin-layer chromatography (TLC).

Upon completion, the reaction mixture is cooled and carefully poured onto crushed ice.

The precipitated product is collected by filtration, washed with water, and then with a dilute

solution of sodium bicarbonate.

The crude product is dried and purified by recrystallization or column chromatography.

2.1.3. Van Leusen Oxazole Synthesis

This is a versatile method for the synthesis of 5-substituted and 4,5-disubstituted oxazoles from

aldehydes and tosylmethyl isocyanide (TosMIC).[16][17][18][19][20]

Materials: Aldehyde, tosylmethyl isocyanide (TosMIC), a strong base (e.g., potassium

carbonate, potassium tert-butoxide), a suitable solvent (e.g., methanol, THF, DME).

Procedure for 5-Substituted Oxazoles:

To a stirred solution of the aldehyde (1 mmol) and TosMIC (1.1 mmol) in methanol (10

mL), potassium carbonate (1.5 mmol) is added in one portion.

The reaction mixture is stirred at reflux temperature until the reaction is complete as

monitored by TLC (typically 1-3 hours).

The solvent is removed under reduced pressure.
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The residue is partitioned between water and dichloromethane.

The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated.

The crude product is purified by column chromatography on silica gel to afford the 5-

substituted oxazole.

Biological Assay Protocols
2.2.1. Sulforhodamine B (SRB) Assay for Anticancer Activity

The SRB assay is a colorimetric method used to determine cell density, based on the

measurement of cellular protein content.

Procedure:

Cell Plating: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000

cells/well and incubated for 24 hours to allow for attachment.

Compound Treatment: The cells are treated with various concentrations of the 2-

phenyloxazole derivatives and incubated for 48-72 hours.

Cell Fixation: The medium is discarded, and the cells are fixed by adding 100 µL of cold

10% (w/v) trichloroacetic acid (TCA) to each well and incubating at 4°C for 1 hour.

Staining: The plates are washed five times with slow-running tap water and air-dried.

Then, 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid is added to each well and

incubated at room temperature for 30 minutes.

Washing: The unbound SRB is removed by washing the plates five times with 1% (v/v)

acetic acid. The plates are then air-dried.

Solubilization and Absorbance Reading: The bound dye is solubilized with 100 µL of 10

mM Tris base solution (pH 10.5). The absorbance is read at 515 nm using a microplate

reader.

IC50 Calculation: The percentage of cell growth inhibition is calculated, and the IC50 value

is determined from the dose-response curve.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 14 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b134810?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2.2.2. Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

The broth microdilution method is a standard procedure for determining the MIC of an

antimicrobial agent.

Procedure:

Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., bacteria

or fungi) is prepared to a turbidity equivalent to a 0.5 McFarland standard.

Serial Dilution: The 2-phenyloxazole derivatives are serially diluted in a 96-well microtiter

plate containing a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-

1640 for fungi).

Inoculation: Each well is inoculated with the standardized microbial suspension.

Incubation: The plates are incubated at an appropriate temperature (e.g., 35-37°C for

bacteria, 30°C for fungi) for 18-24 hours.

MIC Determination: The MIC is determined as the lowest concentration of the compound

at which there is no visible growth of the microorganism.

Signaling Pathways and Experimental Workflows
The therapeutic effects of 2-phenyloxazole derivatives are often attributed to their ability to

modulate specific cellular signaling pathways. This section provides diagrams to visualize these

pathways and typical experimental workflows.

Signaling Pathways
3.1.1. Inhibition of FLT3 Signaling Pathway in Acute Myeloid Leukemia (AML)

Certain 2-phenyloxazole derivatives have been identified as potent inhibitors of FMS-like

tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that is frequently mutated in AML.[2][5]

Constitutive activation of FLT3 due to mutations (e.g., internal tandem duplication - ITD) leads

to the aberrant activation of downstream signaling pathways, promoting leukemic cell

proliferation and survival.[1][21][22][23][24][25] Inhibition of FLT3 by 2-phenyloxazole

derivatives blocks these downstream signals.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b134810#research-applications-of-2-phenyloxazole-
derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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